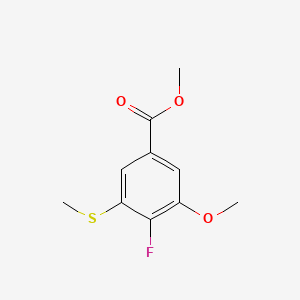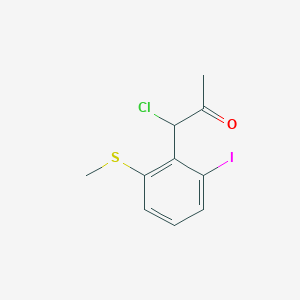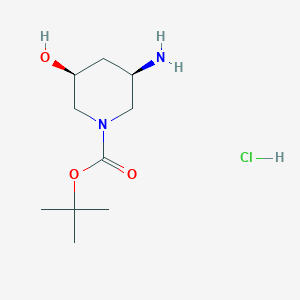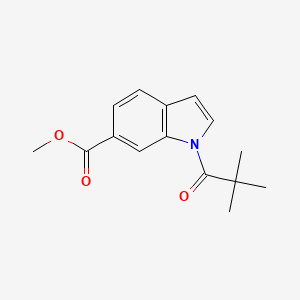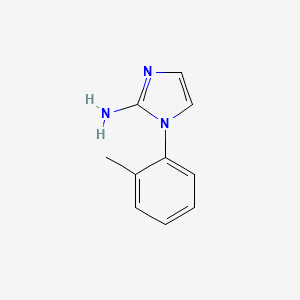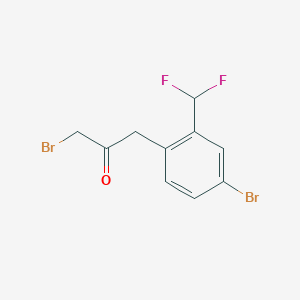
4-(((Trifluoromethyl)sulfonyl)oxy)-2H-chromen-7-yl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((Trifluoromethyl)sulfonyl)oxy)-2H-chromen-7-yl pivalate: is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a trifluoromethylsulfonyl group and a pivalate ester group attached to the chromen ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((Trifluoromethyl)sulfonyl)oxy)-2H-chromen-7-yl pivalate typically involves the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethylsulfonyl Group: The trifluoromethylsulfonyl group can be introduced via a radical trifluoromethylation reaction using reagents such as trifluoromethylsulfonyl chloride in the presence of a radical initiator.
Esterification with Pivalic Acid: The final step involves the esterification of the chromen derivative with pivalic acid under acidic conditions to form the pivalate ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethylsulfonyl group, potentially converting it to other functional groups.
Substitution: The compound can participate in substitution reactions, where the trifluoromethylsulfonyl group or the pivalate ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromen-7-one derivatives, while reduction may produce compounds with modified trifluoromethyl groups.
Aplicaciones Científicas De Investigación
Biology: In biological research, this compound is studied for its potential bioactivity, including its interactions with various biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biochemical pathways that are relevant to diseases like cancer and inflammation.
Industry: In industrial applications, 4-(((Trifluoromethyl)sulfonyl)oxy)-2H-chromen-7-yl pivalate is used as an intermediate in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(((Trifluoromethyl)sulfonyl)oxy)-2H-chromen-7-yl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethylsulfonyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The chromen core may interact with various cellular pathways, potentially leading to effects on cell proliferation, apoptosis, and other cellular processes.
Comparación Con Compuestos Similares
4-(((Trifluoromethyl)sulfonyl)oxy)-2H-thiochromen-7-yl pivalate: This compound is structurally similar but contains a sulfur atom in the chromen ring, which can influence its chemical and biological properties.
4-(((Trifluoromethyl)sulfonyl)oxy)-2H-chromen-7-yl acetate: This compound has an acetate ester group instead of a pivalate ester group, which can affect its reactivity and stability.
Uniqueness: 4-(((Trifluoromethyl)sulfonyl)oxy)-2H-chromen-7-yl pivalate is unique due to the presence of both the trifluoromethylsulfonyl group and the pivalate ester group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H15F3O6S |
|---|---|
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
[4-(trifluoromethylsulfonyloxy)-2H-chromen-7-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H15F3O6S/c1-14(2,3)13(19)23-9-4-5-10-11(6-7-22-12(10)8-9)24-25(20,21)15(16,17)18/h4-6,8H,7H2,1-3H3 |
Clave InChI |
AMMYDQNUZQBDGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=CCO2)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




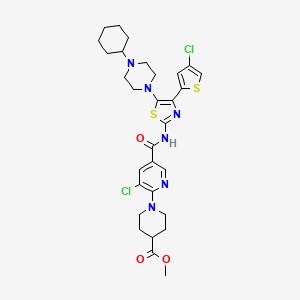
![Rac-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B14042709.png)


